molecular formula C30H46N2O14S2 B1276695 Aclatonium napadisilate CAS No. 55077-30-0

Aclatonium napadisilate

Cat. No.: B1276695
CAS No.: 55077-30-0
M. Wt: 722.8 g/mol
InChI Key: HELVYVGHOJPCEV-UHFFFAOYSA-L
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Description

Aclatonium napadisilate is a synthetic cholinergic compound known for its effects on gastrointestinal motility and pancreatic function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aclatonium napadisilate is synthesized through a series of chemical reactions involving the formation of a mixed acid anhydride. This method avoids the use of volatile and highly corrosive reagents, making it a safer and more efficient process. Water is often used as a solvent for the preparation of intermediates, reducing the need for organic solvents .

Industrial Production Methods

The industrial production of this compound involves a one-pot synthesis approach, which simplifies the process and enhances yield. This method is advantageous as it minimizes the use of hazardous chemicals and reduces production costs .

Chemical Reactions Analysis

Types of Reactions

Aclatonium napadisilate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Aclatonium napadisilate is characterized by its cholinergic properties, primarily acting through muscarinic receptors. Its chemical structure allows it to stimulate pancreatic exocrine function and enhance gastrointestinal motility. The compound has a molecular weight of 722.82 g/mol and combines elements of choline ester with naphthalenedisulfonic acid, contributing to its distinct therapeutic effects in gastrointestinal disorders .

Key Applications

  • Gastrointestinal Disorders
    • Stimulation of Digestive Enzyme Secretion : this compound has been shown to increase amylase release from pancreatic acini in isolated rat models. Although it is less potent than carbamylcholine, it effectively stimulates both endocrine and exocrine pancreatic functions via muscarinic receptors .
    • Enhancement of Gastrointestinal Motility : The compound has demonstrated efficacy in increasing the length of the interdigestive motor complex cycle by approximately 34% in healthy volunteers, suggesting its potential role in treating conditions like gastroparesis.
  • Management of Dry Mouth
    • This compound has been evaluated for its ability to alleviate symptoms of dry mouth, particularly in elderly patients experiencing overactive bladder symptoms. Clinical trials indicate that it may reduce xerostomia effectively when used alongside other treatments .
  • Clinical Trials and Research Studies
    • Ongoing research aims to further elucidate the safety and efficacy of this compound across various gastrointestinal conditions. Several clinical trials are currently assessing its impact on digestive health and pancreatic function, highlighting its potential as a therapeutic agent .

Case Studies

  • Pancreatic Exocrine Function : In a study comparing this compound with carbamylcholine, researchers found that both compounds stimulated amylase release; however, aclatonium was noted for its specific action on pancreatic acini, enhancing enzyme secretion through calcium mobilization mechanisms .
  • Gastrointestinal Intubation Studies : A clinical trial involving gastrointestinal intubation demonstrated that this compound significantly influenced duodeno-jejunal motor activity, indicating its utility in understanding gastrointestinal motility disorders.

Mechanism of Action

Aclatonium napadisilate exerts its effects by stimulating muscarinic receptors, which are a type of acetylcholine receptor. This stimulation leads to increased pancreatic exocrine and endocrine secretion. The compound’s action on B cells is more potent than on the exocrine pancreas, indicating its significant role in insulin release .

Comparison with Similar Compounds

Similar Compounds

    Carbamylcholine: A cholinergic agonist with similar effects on pancreatic function.

    Acetylcholine: A naturally occurring neurotransmitter with cholinergic activity.

Uniqueness

Aclatonium napadisilate is unique in its ability to stimulate both endocrine and exocrine pancreatic secretion via muscarinic receptors. Its action on B cells is more potent than on the exocrine pancreas, making it a valuable compound for studying insulin release mechanisms .

Biological Activity

Aclatonium napadisilate is a synthetic choline ester that has garnered attention for its biological activities, particularly in stimulating pancreatic exocrine secretion and potential applications in treating neuropsychiatric disorders. This article delves into its mechanisms of action, efficacy, and relevant case studies, supported by diverse research findings.

This compound functions primarily as a cholinergic agonist , interacting with muscarinic receptors to stimulate various physiological responses. Research indicates that it enhances pancreatic exocrine function by increasing amylase release and calcium mobilization in isolated rat pancreatic acini. While its potency is approximately 20-30 times less than that of carbamylcholine, this compound demonstrates comparable efficacy in inhibiting scopolamine binding, suggesting a significant role in modulating digestive enzyme secretion and gastrointestinal motility .

Pancreatic Exocrine Secretion

The compound's ability to stimulate pancreatic exocrine secretion is critical for digestive health. A study comparing this compound with carbamylcholine revealed that both agents increased amylase release and calcium efflux in a dose-dependent manner. However, this compound's lower intrinsic activity indicates that while it effectively promotes enzyme secretion, it may require higher doses for comparable effects .

Table 1: Comparative Potency of this compound and Carbamylcholine

ParameterThis compoundCarbamylcholine
Amylase Release (Dose-Dependent)Less Potent (20-30x)More Potent
Calcium EffluxLess Potent (20-30x)More Potent
Scopolamine Binding InhibitionComparableComparable

Neuropsychiatric Applications

This compound has also been investigated for its potential benefits in treating neuropsychiatric conditions, particularly dementia. Clinical studies have shown that the compound can improve neuropsychiatric symptoms associated with Alzheimer's disease and multi-infarct dementia. It appears to enhance cerebral metabolism, providing therapeutic effects without significant side effects .

Case Study: Dementia Improvement

A notable case involved a 77-year-old female patient with Alzheimer's-type dementia who exhibited marked improvements in neuropsychiatric symptoms following treatment with this compound. Evaluations included standardized scales such as the Hasegawa rating scale, which indicated significant cognitive and functional improvements over the treatment period .

Safety and Toxicology

This compound is noted for its low toxicity profile. In clinical applications, it has been administered safely without adverse effects reported, making it a promising candidate for long-term use in managing gastrointestinal and neuropsychiatric disorders .

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying the cholinergic agonist activity of aclatonium napadisilate in gastrointestinal motility?

  • Methodological Answer : Use in vivo rodent models (e.g., gastric emptying assays or intestinal transit measurements) to evaluate prokinetic effects. Ensure dosage aligns with reported LD50 values (e.g., 41.9 mg/kg in mice, intravenous) to avoid toxicity . Pair with in vitro assays, such as isolated smooth muscle preparations, to assess direct receptor interactions. Validate results using acetylcholine esterase inhibitors as positive controls to confirm cholinergic pathway involvement .

Q. How can researchers validate the purity and structural identity of synthesized this compound?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection to assess purity, referencing the compound’s molecular formula (C30H44N2O14S2, MW 720.81) . Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for the naphthalenedisulfonate and acetyloxypropoxy moieties . Cross-validate with mass spectrometry (MS) for molecular ion consistency .

Q. What pharmacokinetic parameters should be prioritized when studying this compound’s bioavailability?

  • Methodological Answer : Focus on oral absorption kinetics due to its primary administration route. Use plasma concentration-time curves in animal models to calculate AUC (area under the curve), Cmax, and Tmax. Consider its high molecular weight (720.81 g/mol) and polarity, which may limit passive diffusion, necessitating studies on active transport mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported LD50 values across species (e.g., 15 g/kg in mice vs. 210 g/kg in dogs for oral administration)?

  • Methodological Answer : Conduct species-specific metabolic profiling to identify detoxification pathways (e.g., hydrolysis of acetyloxy groups or sulfonate conjugation). Compare hepatic enzyme expression (e.g., esterases) between mice and dogs using proteomic assays. Design dose-escalation studies with biomarker monitoring (e.g., plasma cholinesterase inhibition) to clarify toxicity thresholds .

Q. What strategies optimize experimental design for elucidating this compound’s receptor selectivity among muscarinic acetylcholine receptor subtypes?

  • Methodological Answer : Use transfected cell lines expressing individual muscarinic receptor subtypes (M1-M5). Apply calcium flux or cAMP assays to quantify agonist activity. Pair with competitive antagonism studies (e.g., atropine for M2/M4) to confirm specificity. Cross-reference findings with computational docking simulations to map binding interactions with the quaternary ammonium group .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Investigate bioavailability limitations using intestinal perfusion models to assess absorption barriers. Test prodrug derivatives to enhance lipophilicity. Combine pharmacodynamic metrics (e.g., gastric motility) with pharmacokinetic sampling to correlate exposure levels with effect magnitude. Validate via knock-out models lacking specific transporters .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to estimate EC50 values. Apply mixed-effects models to account for inter-individual variability in in vivo studies. For categorical outcomes (e.g., motility improvement), employ logistic regression with covariates like age or baseline motility scores .

Q. How can researchers differentiate between direct cholinergic effects and secondary gastrointestinal modulation in this compound studies?

  • Methodological Answer : Design experiments with selective receptor blockers (e.g., pirenzepine for M1) to isolate mechanisms. Use immunohistochemistry to localize activated receptors in gut tissues. Compare results with non-cholinergic prokinetic agents (e.g., serotonin agonists) to identify pathway-specific effects .

Q. Synthesis and Characterization

Q. What analytical techniques are critical for detecting impurities in this compound synthesis?

  • Methodological Answer : Implement ultra-HPLC (UHPLC) coupled with charged aerosol detection (CAD) to identify non-UV-active impurities. Track residual solvents via gas chromatography (GC-MS). Use orthogonal techniques like capillary electrophoresis to detect ionic byproducts (e.g., free naphthalenedisulfonate) .

Q. How can researchers improve the yield of this compound during scale-up synthesis?

  • Methodological Answer : Optimize reaction stoichiometry for the (2:1) naphthalenedisulfonate-to-acetyloxypropoxy ratio using design of experiments (DoE). Control pH during salt formation to minimize hydrolysis. Employ spray drying for consistent crystalline form isolation, validated via X-ray powder diffraction (XRPD) .

Properties

IUPAC Name

2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20NO4.C10H8O6S2/c2*1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*8H,6-7H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELVYVGHOJPCEV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46N2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048665
Record name Aclatonium napadisilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55077-30-0
Record name Aclatonium napadisilate [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055077300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclatonium napadisilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACLATONIUM NAPADISILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX23434YHQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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